ML-098
CAS No.:
Cat. No.: VC0535704
Molecular Formula: C19H19NO3
Molecular Weight: 309.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H19NO3 |
---|---|
Molecular Weight | 309.4 g/mol |
IUPAC Name | 1-[2-(2,5-dimethylphenoxy)ethyl]indole-3-carboxylic acid |
Standard InChI | InChI=1S/C19H19NO3/c1-13-7-8-14(2)18(11-13)23-10-9-20-12-16(19(21)22)15-5-3-4-6-17(15)20/h3-8,11-12H,9-10H2,1-2H3,(H,21,22) |
Standard InChI Key | LILIWWFBJKBUCO-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C(=O)O |
Canonical SMILES | CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C(=O)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Discovery
ML-098, also known by its compound identifier CID-7345532, is a synthetic small molecule with the molecular formula C₁₉H₁₉NO₃ and a molecular weight of 309.36 g/mol . Its discovery emerged from efforts to identify selective modulators of Rab GTPases, a family of proteins critical for vesicular trafficking and autophagy. The compound’s structure features an indole-carboxylic acid core linked to a 2,5-dimethylphenoxyethyl group, contributing to its interaction with Rab7’s allosteric binding site .
Key Chemical Properties
Mechanism of Action: Rab7 Activation and Selectivity
ML-098 functions as a positive allosteric modulator of Rab7, increasing the protein’s affinity for guanine nucleotides (GDP/GTP) by binding to a site between switch regions I and II . This interaction stabilizes Rab7 in its active GTP-bound state, enhancing its role in endosomal maturation and lysosomal fusion .
Selectivity Profile
The compound’s selectivity for Rab7 over related GTPases like Cdc42 and Rac1 underscores its utility in dissecting Rab7-specific pathways . This specificity is critical for minimizing off-target effects in cellular assays.
Preclinical Research and Therapeutic Applications
Intracellular Pathogen Clearance in Urinary Tract Infections
In bladder epithelial cells infected with uropathogenic Escherichia coli, ML-098 (1 µM) reduced intracellular bacterial counts by >50% within 6 hours . This effect correlated with increased lysosomal biogenesis, as evidenced by elevated Lysotracker Red signal and lysosome-associated membrane protein 1 (LAMP1) expression . Rab7 activation by ML-098 promoted the fusion of pathogen-containing vesicles with lysosomes, enhancing bacterial degradation .
Rescue of MRONJ via Autophagy Modulation
In a murine model of medication-related osteonecrosis of the jaw (MRONJ), ML-098 restored autophagic flux in gingival epithelial cells, reducing apoptosis and improving tissue healing . The compound increased active Rab7 levels by 2.5-fold, facilitating the clearance of damaged organelles and mitigating zoledronic acid-induced cytotoxicity .
Other Emerging Applications
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Viral Infections: Preliminary studies suggest Rab7 activation may disrupt viral trafficking in endosomes .
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Neurodegeneration: Enhanced lysosomal function could ameliorate protein aggregation in diseases like Alzheimer’s .
Model | Concentration | Outcome | Source |
---|---|---|---|
In vitro | 1 µM | Rab7 activation; bacterial clearance | |
In vivo | 10 mg/kg | MRONJ lesion reduction |
ML-098’s pharmacokinetic profile remains under investigation, though its high solubility in DMSO supports in vitro use . No acute toxicity has been reported at therapeutic doses .
Future Directions and Challenges
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